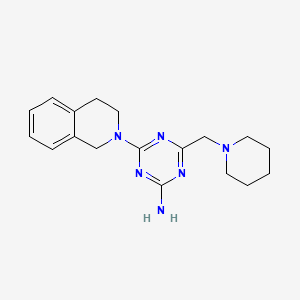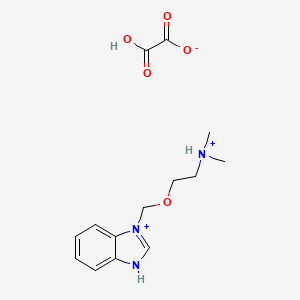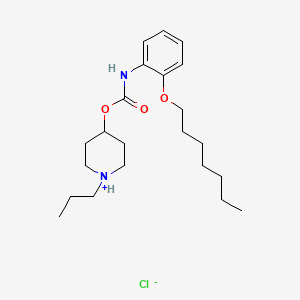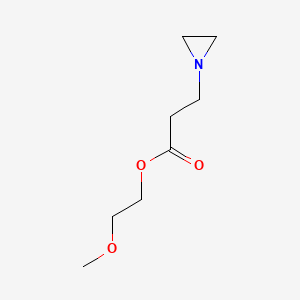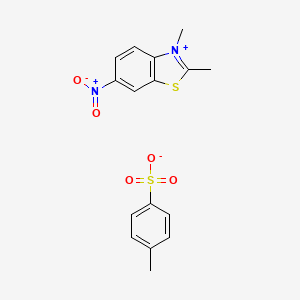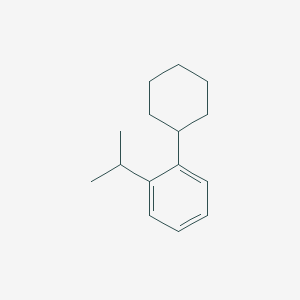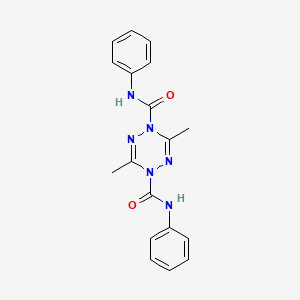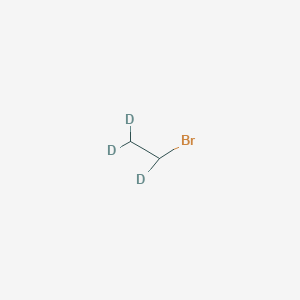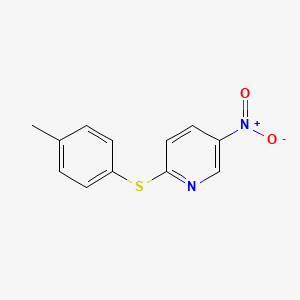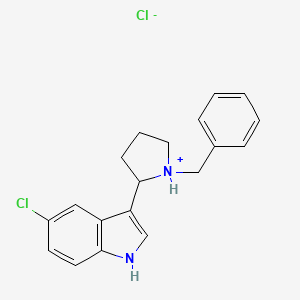
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and a chloroindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The chloroindole moiety is then synthesized and attached to the pyrrolidine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Metoclopramide: A substituted benzamide used clinically as a stimulant of upper gastrointestinal motility and as an antiemetic.
Haloperidol: A potent neuroleptic drug used in the treatment of psychosis.
Sulpiride: A dopamine receptor blocker with low liability to induce extrapyramidal side effects.
Uniqueness
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is unique due to its specific structure, which combines a benzyl group, a pyrrolidine ring, and a chloroindole moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Número CAS |
19134-02-2 |
|---|---|
Fórmula molecular |
C19H20Cl2N2 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
3-(1-benzylpyrrolidin-1-ium-2-yl)-5-chloro-1H-indole;chloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H |
Clave InChI |
WHGGYVWXXOHAQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


